Methyl (4-chlorophenyl)glycinate hcl Methyl (4-chlorophenyl)glycinate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20360127
InChI: InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H
SMILES:
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol

Methyl (4-chlorophenyl)glycinate hcl

CAS No.:

Cat. No.: VC20360127

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4-chlorophenyl)glycinate hcl -

Specification

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
IUPAC Name methyl 2-(4-chloroanilino)acetate;hydrochloride
Standard InChI InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H
Standard InChI Key IKCYUWRONPQMCK-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC1=CC=C(C=C1)Cl.Cl

Introduction

Chemical Identity and Structural Features

Methyl (4-chlorophenyl)glycinate hydrochloride (CAS: 108392-76-3) is a white crystalline solid with the molecular formula C₉H₁₀Cl₂NO₂ and a molecular weight of 222.069 g/mol . The compound consists of a glycine backbone substituted at the α-carbon with a 4-chlorophenyl group, esterified as a methyl ester, and protonated as a hydrochloride salt. Its structure is characterized by:

  • A chlorine atom at the para position of the aromatic ring, influencing electronic properties.

  • A methyl ester group enhancing solubility in organic solvents.

  • A secondary ammonium chloride moiety enabling ionic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point190–192°C
Boiling Point357°C (at 760 mmHg)
Molecular Weight222.069 g/mol
SolubilitySoluble in methanol, water
pKa1.81 (predicted for free acid)

Synthesis and Optimization

Direct Esterification of 4-Chlorophenylglycine

The most efficient synthesis involves treating (4-chlorophenyl)glycine with thionyl chloride (SOCl₂) in anhydrous methanol . This one-step procedure achieves 98% yield under optimized conditions:

  • Mechanism: Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the ester.

  • Procedure:

    • Suspend (4-chlorophenyl)glycine (4.98 mmol) in dry methanol (13 mL).

    • Add SOCl₂ (10.46 mmol) dropwise at 0°C.

    • Stir at room temperature for 24 hours.

    • Concentrate under vacuum and lyophilize to obtain the hydrochloride salt .

Key Advantages:

  • Avoids toxic cyanide reagents used in alternative routes .

  • High purity (>95%) confirmed by ¹H NMR and HRMS .

Alternative Pathways

A patent describes synthesizing the ortho-chlorophenyl analog via phase-transfer catalysis (PTC) using o-chlorobenzaldehyde, chloroform, and ammonia . While this method is applicable to para-substituted derivatives, it requires longer reaction times and yields 46–85% .

Spectroscopic Characterization

¹H NMR (400 MHz, MeOD):

  • δ 7.37–7.28 (m, 4H, aromatic CH),

  • δ 5.14 (s, 1H, α-CH),

  • δ 3.80 (s, 3H, ester CH₃),

  • δ 2.37 (s, 3H, aryl-CH₃ in side products) .

¹³C NMR (100 MHz, D₂O):

  • δ 168.6 (ester C=O),

  • δ 134.6–123.2 (aromatic C),

  • δ 55.5 (ester CH₃),

  • δ 54.1 (α-CH) .

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for [C₉H₁₁ClN₂O₄]⁺: 211.0713,

  • Observed: 211.0705 (Δ = -0.8 ppm) .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor to clopidogrel analogs, antiplatelet agents targeting P2Y₁₂ receptors . Its methyl ester group facilitates ring-closing reactions to form thienopyridine cores.

Catalytic C–H Functionalization

Ru-catalyzed reactions of methyl (4-chlorophenyl)glycinate hydrochloride with alkynes yield isoquinoline-1-carboxylates, valuable in medicinal chemistry . For example:

  • Reaction with 1-phenylpropyne produces a bicyclic product with 72% yield .

  • The chlorine substituent directs regioselective C–H activation at the ortho position .

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